molecular formula C27H42BrNO2 B12715884 Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester CAS No. 130421-66-8

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester

Cat. No.: B12715884
CAS No.: 130421-66-8
M. Wt: 492.5 g/mol
InChI Key: WXUSEAOQYVWVOK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a bromine atom and a dioctylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester typically involves multiple steps. One common method includes the esterification of 4-bromobenzoic acid with 4-(dioctylamino)-2-butyn-1-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-bromo-: A simpler derivative with a bromine atom attached to the benzoic acid ring.

    4-(Dioctylamino)-2-butyn-1-ol: A compound with a similar dioctylamino group but lacking the ester linkage.

Uniqueness

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

130421-66-8

Molecular Formula

C27H42BrNO2

Molecular Weight

492.5 g/mol

IUPAC Name

4-(dioctylamino)but-2-ynyl 4-bromobenzoate

InChI

InChI=1S/C27H42BrNO2/c1-3-5-7-9-11-13-21-29(22-14-12-10-8-6-4-2)23-15-16-24-31-27(30)25-17-19-26(28)20-18-25/h17-20H,3-14,21-24H2,1-2H3

InChI Key

WXUSEAOQYVWVOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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